![molecular formula C7H8N4O2 B3056583 4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione CAS No. 7254-33-3](/img/structure/B3056583.png)
4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione
Overview
Description
4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione, commonly known as MTBD or Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. This compound has a unique structure that makes it a valuable tool for various applications in chemistry, biochemistry, and materials science.
Scientific Research Applications
Photochemical Rearrangement : One study explored the photochemical rearrangement of related compounds, which could have implications for understanding the behavior of 4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione under similar conditions (Knott & Mellor, 1972).
Diels-Alder Dimerisation : Another study investigated the Diels-Alder dimerization of cyclopentadienone derivatives, which can provide insights into the reactivity and potential applications of 4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione in synthetic chemistry (Akhtar et al., 1975).
Total Synthesis of Steroids : Research on the synthesis of steroids has included the use of similar bicyclic diones, highlighting the compound's potential role in steroid synthesis (Bull & Bischofberger, 1983).
Ritter Reactions and Crystal Structures : A study on Ritter reactions with related bicyclic compounds provides insights into complex rearrangements and crystal structures, which could be relevant to understanding the structural and chemical properties of 4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione (Amini et al., 1989).
Synthesis of Functionalized Chiral Carbocyclic Cleft Molecules : The synthesis of optically pure functionalized cleft molecules derived from similar compounds indicates potential applications in molecular recognition studies (Kimber et al., 2000).
Electrochemical Reduction and Synthesis : Electrochemical reduction studies of related bicyclic diones provide insights into synthetic routes for creating substituted barbaralanes, which could be relevant to the electrochemical behavior of 4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione (Mellor et al., 1981).
Synthesis of Chiral Cleft C,N-Palladium and Iridium Complexes : The synthesis of transition-metal-mediated functionalization of similar compounds suggests potential applications in catalysis and the development of new molecular structures (He et al., 2017).
properties
IUPAC Name |
1,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-6(12)4-3-8-11(2)5(4)9-7(10)13/h3H,1-2H3,(H,9,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIXSXWGXSQULN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993394 | |
Record name | 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7254-33-3 | |
Record name | MLS002693867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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